molecular formula C11H11ClN2O4 B1442077 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile CAS No. 1122661-13-5

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile

Cat. No. B1442077
M. Wt: 270.67 g/mol
InChI Key: NKROGNXZNNGSHI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.15 and a molecular formula of C13H13Cl2NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Gefitinib

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of Gefitinib, a chemotherapeutic agent. The compound undergoes a series of reactions, including transfer hydrogenation, to transform into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which eventually leads to the formation of Gefitinib. This process highlights the compound's role in the production of medically significant drugs (Jin et al., 2005).

Synthesis of Novel Anti-Tumor Agents:

Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives

This compound serves as a precursor in the synthesis of novel anti-tumor agents, particularly 4-aminoquinazoline derivatives. These derivatives are synthesized through a series of reactions starting from 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile and show promising activities against Bcap-37 cell proliferation, indicating potential therapeutic applications in cancer treatment (Li, 2015).

Chemical Intermediates and Analytical Studies:

Hydrogenation of Nitrobenzonitriles

The compound is involved in studies focusing on the hydrogenation of nitrobenzonitriles. This research provides insight into the behavior of nitrobenzonitriles during hydrogenation, revealing the influence of the nitro group's position relative to the nitrile group and the impact of different solvents on the reaction process (Koprivova & Červený, 2008).

Vibrational Analysis of Nitrobenzonitriles

4-Chloro-3-nitrobenzonitrile, a structurally similar compound, has been subjected to vibrational analysis. This study offers a detailed examination of the molecule's vibrational frequencies and geometric parameters, providing valuable data for understanding the compound's chemical properties and behavior (Sert, Çırak, & Ucun, 2013).

properties

IUPAC Name

4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-17-10-5-8(7-13)9(14(15)16)6-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROGNXZNNGSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697163
Record name 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile

CAS RN

1122661-13-5
Record name 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methoxy-4-chloropropoxybenzonitrile (1.350 g, 6 mmol) and nitric acid (6 mL) were added into a round bottom flask. The solution was heated to 30° C. while stirring to react for 2 h, then poured into ice-water, filtered, washed with water and air-dried to yield light yellow solid product (1.555 g) with a recovery rate of 96%.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Lv, R Wang, D Liu, G Guo, YK Jing, LX Zhao - Molecules, 2008 - mdpi.com
A series of novel substituted 1,2,3-benzotriazines based on the structures of vatalanib succinate (PTK787) and vandetanib (ZD6474) were designed and synthesized. The …
Number of citations: 16 www.mdpi.com

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